Cas no 2228903-56-6 (1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine)

1-(5-Bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine is a brominated thiophene derivative featuring a tertiary amine functional group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the sterically hindered amine moiety may influence binding affinity in drug design. Its well-defined structure and purity make it suitable for precise synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity, ensuring consistent performance in research settings.
1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine structure
2228903-56-6 structure
商品名:1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine
CAS番号:2228903-56-6
MF:C9H14BrNS
メガワット:248.183160305023
CID:5867518
PubChem ID:165802889

1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine 化学的及び物理的性質

名前と識別子

    • 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine
    • 2228903-56-6
    • EN300-1918904
    • [1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
    • インチ: 1S/C9H14BrNS/c1-9(2,11-3)5-7-4-8(10)12-6-7/h4,6,11H,5H2,1-3H3
    • InChIKey: HVQRSWRDTSBXKH-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC(=CS1)CC(C)(C)NC

計算された属性

  • せいみつぶんしりょう: 247.00303g/mol
  • どういたいしつりょう: 247.00303g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1918904-2.5g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
2.5g
$2771.0 2023-09-17
Enamine
EN300-1918904-0.1g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
0.1g
$1244.0 2023-09-17
Enamine
EN300-1918904-5.0g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
5g
$4102.0 2023-05-31
Enamine
EN300-1918904-10.0g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
10g
$6082.0 2023-05-31
Enamine
EN300-1918904-0.25g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
0.25g
$1300.0 2023-09-17
Enamine
EN300-1918904-0.05g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
0.05g
$1188.0 2023-09-17
Enamine
EN300-1918904-1.0g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
1g
$1414.0 2023-05-31
Enamine
EN300-1918904-0.5g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
0.5g
$1357.0 2023-09-17
Enamine
EN300-1918904-5g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
5g
$4102.0 2023-09-17
Enamine
EN300-1918904-1g
[1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl](methyl)amine
2228903-56-6
1g
$1414.0 2023-09-17

1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine 関連文献

1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amineに関する追加情報

Introduction to 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine (CAS No. 2228903-56-6)

1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 2228903-56-6, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of heterocyclic amines that have garnered considerable attention due to their diverse biological activities and potential applications in medicinal chemistry. The structural framework of this molecule incorporates a 5-bromothiophene moiety, which is a well-known pharmacophore in drug design, linked to a 2-methylpropan-2-yl(methyl)amine side chain. Such structural motifs are frequently explored for their ability to modulate biological pathways, particularly in the context of enzyme inhibition and receptor binding.

The 5-bromothiophene ring is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its aromaticity and electron-rich nature make it an attractive platform for further functionalization, enabling the creation of molecules with tailored pharmacokinetic and pharmacodynamic properties. In recent years, derivatives of 5-bromothiophene have been extensively studied for their roles in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. The presence of the bromine atom at the 5-position enhances the reactivity of the thiophene ring, facilitating further chemical modifications that can fine-tune the biological activity of the compound.

The 2-methylpropan-2-yl(methyl)amine component adds another layer of complexity to the molecule, contributing to its overall physicochemical properties. This group is commonly found in bioactive molecules due to its ability to influence solubility, metabolic stability, and interaction with biological targets. The amine functionality is particularly important as it can participate in hydrogen bonding interactions, which are crucial for enzyme-substrate binding and receptor-ligand interactions. Additionally, the branched alkyl chain can affect the compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine with biological targets with high accuracy. These studies have revealed that the compound has potential as an inhibitor of enzymes involved in cancer progression and inflammation. For instance, preliminary computational studies suggest that this molecule may interact with kinases and proteases that are overexpressed in certain cancer types. The ability to modulate these enzymes could lead to novel therapeutic strategies for treating malignancies.

In vitro studies have also highlighted the anti-inflammatory potential of derivatives similar to 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine. The 5-bromothiophene moiety has been shown to possess properties that can dampen inflammatory responses by inhibiting key signaling pathways such as NF-κB and MAPK. These pathways are central to many inflammatory processes, making them attractive targets for drug development. The combination of the 5-bromothiophene ring and the 2-methylpropan-2-yl(methyl)amine side chain may synergistically enhance anti-inflammatory effects, providing a rationale for further exploration of this compound's therapeutic potential.

The synthesis of 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include bromination of thiophene derivatives followed by nucleophilic substitution reactions with appropriate alkylating agents. Advances in synthetic methodologies have made it possible to produce complex molecules like this one more efficiently than ever before. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired carbon-carbon bonds within the molecular framework.

The pharmacokinetic profile of 1-(5-bromothiophen-3-yl)-2-methylpropan-2-yl(methyl)amine is another critical aspect that needs thorough investigation. Factors such as solubility, stability in biological fluids, and metabolic degradation pathways must be carefully evaluated to determine if this compound has potential as a lead candidate for further development. In vivo studies are essential for understanding how the body processes this molecule and whether it exhibits desirable pharmacokinetic properties such as good bioavailability and long half-life.

One notable feature of this compound is its potential dual-targeting capability. The 5-bromothiophene moiety can interact with one type of biological target while the 2-methylpropan-2-yl(methyl)amine group influences another target simultaneously. This concept of dual-targeting has gained traction in drug development due to its ability to provide more comprehensive therapeutic effects compared to single-target agents. By modulating multiple pathways or targets simultaneously, drugs based on this compound could offer improved efficacy and reduced side effects.

The future direction of research on 1-(5-bromothiophen-3-ylyl)-2-methylpropan - - - - - - - - --methylm ethy lam ine (CAS No. 2228903--56--6) will likely involve structure-based drug design approaches combined with high-throughput screening technologies. These methods will enable researchers to rapidly identify analogs with enhanced potency and selectivity against specific biological targets. Additionally, exploring new synthetic routes that improve yield and reduce environmental impact will be an important consideration as sustainability becomes increasingly integral to pharmaceutical research.

In conclusion,1-(5--bromo thio pheno -- -- -- -- -- -- -- -- -- -- -- -- -- -- -- --phen--3--y l)-- - - - - - - -m eth ylpr opa n-- - - - m eth ylam ine (CAS No .2228903--56--6) represents a promising candidate for further investigation in pharmaceutical research . Its unique structural features , coupled with preliminary evidence suggesting potent biological activity , make it an attractive molecule for developing novel therapeutics . As research progresses , it is anticipated that this compound will contribute significantly to advancements in medicinal chemistry and drug discovery .

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